N-(2-Methoxyethyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

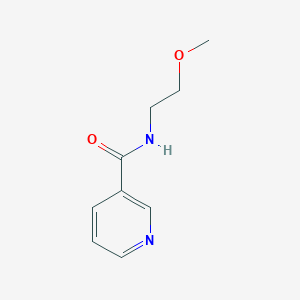

N-(2-Methoxyethyl)nicotinamide is a chemical compound with the molecular formula C9H12N2O2 . It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3 .

Molecular Structure Analysis

The molecular structure of this compound consists of a nicotinamide core with a methoxyethyl group attached . The molecular weight of this compound is 180.204 Da .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, a related study discusses the N-oxidation, N-methylation, and N-conjugation reactions of nicotine . These metabolic transformations result in the formation of a corresponding quaternary ammonium product, which is usually more polar and more water-soluble than the parent base .

Scientific Research Applications

Herbicidal Activity

N-(2-Methoxyethyl)nicotinamide derivatives demonstrate promising applications in the field of agriculture, particularly as herbicides. Research on compounds like N-(arylmethoxy)-2-chloronicotinamides, which are derived from nicotinic acid, have shown significant herbicidal activity against specific plants like Agrostis stolonifera (bentgrass) and Lemna paucicostata (duckweed). Such compounds are potential candidates for developing novel herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).

Impact on Oxidative Metabolism

Nicotinamide, a related compound, has been shown to impact oxidative metabolism, particularly in the study of hepatic microsomal mixed-function oxidase. It can inhibit the metabolism of known substrates of this system, suggesting its potential role in modifying metabolic processes (J. Schenkman et al., 1967).

Cellular Differentiation and Survival

Studies have revealed that nicotinamide plays a crucial role in cell survival and differentiation, especially in human pluripotent stem cells. It inhibits the phosphorylation of specific proteins and suppresses certain cellular contractions, leading to improved cell survival. This indicates its potential application in stem cell research and therapies (Ya Meng et al., 2018).

Epigenetic Changes

Nicotinamide supplementation has been linked to metabolic and epigenetic changes in rats. It can induce oxidative tissue injury, insulin resistance, and disturb methyl metabolism, leading to epigenetic modifications. These findings suggest a need for caution in long-term high nicotinamide intake and point towards its role in studying metabolic-related epigenetic changes (Da Li et al., 2013).

Radiosensitization in Tumours

Nicotinamide has been evaluated as a radiosensitizer in both tumors and normal tissues, highlighting the importance of drug dose and timing for radiosensitization. These findings are crucial in the context of cancer treatment, where nicotinamide could be used to enhance the effectiveness of radiation therapy (M. Horsman et al., 1997).

DNA Damage and Repair

Research indicates that nicotinamide can stimulate DNA repair in human lymphocytes, particularly after exposure to UV irradiation or specific chemical agents. This property of nicotinamide could be pivotal in understanding cellular responses to DNA damage and in developing treatments for diseases involving DNA repair mechanisms (N. Berger & G. W. Sikorski, 1980).

Safety and Hazards

Future Directions

N-(2-Methoxyethyl)nicotinamide and its derivatives have potential applications in various fields. For instance, a study discusses the design and synthesis of N-(thiophen-2-yl) nicotinamide derivatives, suggesting these compounds as significant lead compounds for further structural optimization . Another study discusses the potential of nicotinamide mononucleotide (NMN), a precursor of NAD+, in treating various age-related conditions . These studies suggest potential future directions for research and development involving this compound and its derivatives.

Mechanism of Action

Target of Action

N-(2-Methoxyethyl)nicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 . The primary target of this compound is the enzyme Nicotinamide N-Methyltransferase (NNMT) . NNMT is a metabolic enzyme involved in controlling methylation potential, impacting DNA and histone epigenetic modification .

Mode of Action

this compound interacts with its target, NNMT, by participating in the methylation process . NNMT catalyzes the N-methylation of nicotinamide to produce 1-methylnicotinamide . The overexpression of NNMT can alter cellular nicotinamide and S-adenosyl-L-methionine (SAM) levels, which in turn, affects nicotinamide adenine dinucleotide (NAD+)-dependent redox reactions and signaling pathways .

Biochemical Pathways

this compound is involved in the nicotinate and nicotinamide metabolism pathway . This pathway is critical for energy metabolism regulation because methylated nicotinamide can no longer be converted to NAD+. NAD+ is necessary for fuel oxidation and carbohydrate to lipid conversion .

Pharmacokinetics

These properties are strongly influenced by physicochemical parameters . The physicochemical properties of this compound, such as its molecular weight and hydrogen bond donor and acceptor counts, could potentially influence its ADME properties .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with NNMT. By influencing the activity of NNMT, this compound can impact cellular metabolism, DNA repair, and cellular stress responses . It can also influence human DNA repair and cellular stress responses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction of this compound with substituted 2-bromoacetophenones in deep eutectic solvents has been shown to be an efficient and sustainable process . Additionally, the compound’s stability and reactivity can be influenced by storage conditions .

Biochemical Analysis

Biochemical Properties

N-(2-Methoxyethyl)nicotinamide plays a significant role in biochemical reactions, particularly those involving nicotinamide adenine dinucleotide (NAD+) metabolism. It interacts with several enzymes, including nicotinamide N-methyltransferase, which catalyzes the methylation of nicotinamide to form N-methylnicotinamide . This interaction is crucial for maintaining cellular NAD+ levels, which are essential for various metabolic processes. Additionally, this compound may interact with sirtuins, a family of NAD±dependent deacetylases, influencing cellular aging and metabolism .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to enhance mitochondrial function by increasing the levels of NAD+, which is vital for energy production and cellular respiration . Furthermore, this compound can impact gene expression by activating sirtuins, leading to changes in the expression of genes involved in stress response, metabolism, and longevity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with NAD+ metabolism and sirtuin activation. By increasing NAD+ levels, it enhances the activity of sirtuins, which deacetylate and regulate various proteins involved in cellular metabolism and stress response . Additionally, this compound may inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, thereby conserving NAD+ for other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but its degradation products may have different biological activities . Long-term exposure to this compound has been associated with sustained increases in NAD+ levels and enhanced mitochondrial function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance mitochondrial function and improve metabolic health without adverse effects . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and alterations in lipid metabolism . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to NAD+ metabolism. It interacts with enzymes such as nicotinamide N-methyltransferase and sirtuins, influencing metabolic flux and metabolite levels . By modulating NAD+ levels, this compound can affect various metabolic processes, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with nicotinamide transporters, facilitating its uptake into cells . Once inside the cell, this compound can accumulate in specific compartments, such as the mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the mitochondria, where it enhances mitochondrial function by increasing NAD+ levels . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, influencing its biological activity .

Properties

IUPAC Name |

N-(2-methoxyethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-6-5-11-9(12)8-3-2-4-10-7-8/h2-4,7H,5-6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHLMQLGKSJOSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2597782.png)

![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2597784.png)

![2-(4-Butoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2597786.png)

![1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]benzimidazole](/img/structure/B2597787.png)

![1,3,4,12a-tetrahydro-2H-pyrido[1,2-b][1,2,5]benzothiadiazepin-12(11H)-one 6,6-dioxide](/img/structure/B2597790.png)

![tert-butyl N-[3-(methylamino)cyclobutyl]carbamate](/img/structure/B2597792.png)

![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B2597796.png)

![3-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline](/img/structure/B2597799.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2597800.png)